molecular formula C19H18BrN3O3 B11118244 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11118244
M. Wt: 416.3 g/mol
InChI Key: SJGSJHKLLDJWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the pyrimidoquinoline family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

The synthesis of 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-component reactions. One common synthetic route includes the reaction of barbituric acid, aldehydes, and anilines in a one-pot reaction . This method allows for the facile synthesis of the compound with various substituents on the benzene ring, providing flexibility in the preparation process.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the compound’s ability to bind to the DNA helix, causing structural changes that prevent the normal functioning of the DNA . The molecular targets include various enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.

Comparison with Similar Compounds

Similar compounds to 5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione include other pyrimidoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its DNA-binding affinity and antitumor activity compared to other similar compounds.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

5-(4-bromophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18BrN3O3/c1-19(2)7-11-14(12(24)8-19)13(9-3-5-10(20)6-4-9)15-16(21-11)22-18(26)23-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,21,22,23,25,26)

InChI Key

SJGSJHKLLDJWKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

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